molecular formula C20H20FN3OS B2362115 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea CAS No. 1421524-35-7

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea

Cat. No.: B2362115
CAS No.: 1421524-35-7
M. Wt: 369.46
InChI Key: XBVBVTZPDSWNHA-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 2-ethylphenyl group and a 2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiazole ring: The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thiazole intermediate.

    Coupling with the ethylphenyl group: The ethylphenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using an appropriate boronic acid derivative.

    Formation of the urea linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide reagent under suitable conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2-Ethylphenyl)-3-(4-methylthiazol-5-yl)urea: This compound lacks the fluorophenyl group, which may result in different biological activities and chemical properties.

    1-(2-Fluorophenyl)-3-(4-methylthiazol-5-yl)urea:

    1-(2-Ethylphenyl)-3-(2-fluorophenyl)urea: This compound lacks the thiazole ring, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-3-14-8-4-7-11-17(14)24-20(25)22-12-18-13(2)23-19(26-18)15-9-5-6-10-16(15)21/h4-11H,3,12H2,1-2H3,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVBVTZPDSWNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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